molecular formula C8H5FO4 B172910 2-Fluoroisophthalic acid CAS No. 1583-65-9

2-Fluoroisophthalic acid

Cat. No.: B172910
CAS No.: 1583-65-9
M. Wt: 184.12 g/mol
InChI Key: DWOLBEJAJWCIGK-UHFFFAOYSA-N
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Description

2-Fluoroisophthalic acid is an organic compound with the molecular formula C8H5FO4. It is a derivative of isophthalic acid, where one of the hydrogen atoms in the benzene ring is replaced by a fluorine atom. This compound is known for its applications in various fields, including materials science and pharmaceuticals .

Scientific Research Applications

2-Fluoroisophthalic acid has a wide range of applications in scientific research:

Safety and Hazards

The safety information available indicates that 2-Fluoroisophthalic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fumes/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoroisophthalic acid can be synthesized through several methods. One common approach involves the direct fluorination of isophthalic acid using fluorinating agents such as elemental fluorine or other fluorinating reagents under controlled conditions. Another method includes the use of fluorinated precursors that undergo subsequent reactions to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agent, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoroisophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include substituted derivatives with various functional groups.

    Esterification: Ester derivatives of this compound.

    Reduction: Reduced forms such as alcohols.

Mechanism of Action

The mechanism by which 2-fluoroisophthalic acid exerts its effects depends on its specific application. In chemical reactions, the fluorine atom’s electronegativity influences the reactivity and stability of the compound. In biological systems, the compound’s interactions with enzymes and receptors are of interest, although detailed mechanisms are still under investigation .

Comparison with Similar Compounds

Uniqueness: 2-Fluoroisophthalic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This fluorine substitution can enhance the compound’s stability, reactivity, and potential biological activity compared to its non-fluorinated counterparts .

Properties

IUPAC Name

2-fluorobenzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWOLBEJAJWCIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384462
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1583-65-9
Record name 2-fluoroisophthalic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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